molecular formula C7H3Cl2F3O B1530078 1,4-Dichloro-2-difluoromethoxy-6-fluorobenzene CAS No. 1803832-21-4

1,4-Dichloro-2-difluoromethoxy-6-fluorobenzene

Cat. No.: B1530078
CAS No.: 1803832-21-4
M. Wt: 231 g/mol
InChI Key: KZYVENIDRGSTAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dichloro-2-difluoromethoxy-6-fluorobenzene is a chemical compound with the molecular formula C7H3Cl2F3O and a molecular weight of 231 g/mol . This compound is known for its unique structure, which includes both chlorine and fluorine atoms, making it a subject of interest in various scientific fields.

Chemical Reactions Analysis

1,4-Dichloro-2-difluoromethoxy-6-fluorobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,4-Dichloro-2-difluoromethoxy-6-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Dichloro-2-difluoromethoxy-6-fluorobenzene involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms allows it to form strong bonds with various substrates, influencing biochemical pathways and molecular interactions .

Comparison with Similar Compounds

1,4-Dichloro-2-difluoromethoxy-6-fluorobenzene can be compared with similar compounds such as:

  • 1,4-Dichloro-2-fluorobenzene
  • 1,4-Difluorobenzene
  • 2,5-Dichloro-1-(difluoromethoxy)-3-fluorobenzene

These compounds share structural similarities but differ in their chemical properties and reactivity. The unique combination of chlorine and fluorine atoms in this compound makes it particularly interesting for specific applications .

Properties

IUPAC Name

2,5-dichloro-1-(difluoromethoxy)-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3O/c8-3-1-4(10)6(9)5(2-3)13-7(11)12/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYVENIDRGSTAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)F)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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